molecular formula C26H40O2 B1674086 (6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

Cat. No. B1674086
M. Wt: 384.6 g/mol
InChI Key: SUFMHSFGODDLKI-NHCUHLMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

L-759,633 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

L-759,633 exerts its effects by selectively binding to and activating CB2 receptors. This activation leads to a cascade of intracellular signaling events, including the inhibition of cyclic AMP production and modulation of ion channels . The primary molecular targets are the CB2 receptors, which are predominantly expressed in immune cells. The activation of these receptors results in anti-inflammatory and analgesic effects .

Biochemical Analysis

Biochemical Properties

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cannabinoid receptors, particularly CB2 receptors, which are involved in various physiological processes . The nature of these interactions often involves binding to the active sites of these receptors, leading to modulation of their activity.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CB2 receptors can lead to anti-inflammatory effects, which are crucial in managing conditions like chronic pain and inflammation . Additionally, it can modulate the expression of genes involved in these pathways, thereby altering cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist for CB2 receptors, leading to their activation . This activation can result in the inhibition or activation of downstream signaling pathways, ultimately affecting gene expression and cellular responses. The compound’s ability to modulate enzyme activity also plays a role in its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable, but its effects can diminish with prolonged exposure due to potential degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall metabolism . Threshold effects are also noted, where the compound’s efficacy plateaus beyond a certain dosage.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic effects. The compound’s distribution is also influenced by its lipophilicity, allowing it to cross cell membranes easily.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . These localizations can affect the compound’s efficacy by ensuring it reaches the appropriate sites of action within the cell.

Preparation Methods

The synthesis of L-759,633 involves several steps, starting with the preparation of the core benzochromene structure. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

L-759,633 undergoes various chemical reactions, primarily involving its functional groups. Some of the key reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

properties

IUPAC Name

(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h12,16-17,20-21H,8-11,13-15H2,1-7H3/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFMHSFGODDLKI-NHCUHLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 2
Reactant of Route 2
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 3
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 4
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 5
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene
Reactant of Route 6
(6aR,10aR)-1-methoxy-6,6,9-trimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromene

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